
N-propyl-2,3-dihydro-1H-indene-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-propyl-2,3-dihydro-1H-indene-5-carboxamide, also known as PDIC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PDIC belongs to the class of indene carboxamides and has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects.
Mecanismo De Acción
The exact mechanism of action of N-propyl-2,3-dihydro-1H-indene-5-carboxamide is not fully understood. However, it has been suggested that N-propyl-2,3-dihydro-1H-indene-5-carboxamide may act by modulating the activity of various ion channels and receptors, including voltage-gated sodium channels, N-methyl-D-aspartate (NMDA) receptors, and sigma-1 receptors. N-propyl-2,3-dihydro-1H-indene-5-carboxamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.
Biochemical and Physiological Effects:
N-propyl-2,3-dihydro-1H-indene-5-carboxamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in animal models of inflammation. N-propyl-2,3-dihydro-1H-indene-5-carboxamide has also been shown to reduce the activation of microglia, immune cells in the brain that are involved in the inflammatory response. Additionally, N-propyl-2,3-dihydro-1H-indene-5-carboxamide has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-propyl-2,3-dihydro-1H-indene-5-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it accessible for researchers. N-propyl-2,3-dihydro-1H-indene-5-carboxamide has also been shown to exhibit a range of biological activities, making it a versatile compound for studying various physiological processes. However, there are also limitations to using N-propyl-2,3-dihydro-1H-indene-5-carboxamide in lab experiments. N-propyl-2,3-dihydro-1H-indene-5-carboxamide has not been extensively studied in humans, and its safety and efficacy in humans are not fully understood. Additionally, N-propyl-2,3-dihydro-1H-indene-5-carboxamide may exhibit off-target effects, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on N-propyl-2,3-dihydro-1H-indene-5-carboxamide. One area of interest is the potential therapeutic applications of N-propyl-2,3-dihydro-1H-indene-5-carboxamide in neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. N-propyl-2,3-dihydro-1H-indene-5-carboxamide has been shown to exhibit neuroprotective effects in various animal models of these diseases, and further research is needed to determine its efficacy in humans. Another area of interest is the potential use of N-propyl-2,3-dihydro-1H-indene-5-carboxamide as a modulator of ion channels and receptors. N-propyl-2,3-dihydro-1H-indene-5-carboxamide has been shown to modulate the activity of various ion channels and receptors, and further research is needed to determine its potential therapeutic applications in these areas. Finally, further research is needed to determine the safety and efficacy of N-propyl-2,3-dihydro-1H-indene-5-carboxamide in humans, as well as its potential side effects and interactions with other drugs.
Métodos De Síntesis
The synthesis of N-propyl-2,3-dihydro-1H-indene-5-carboxamide involves the reaction of 2,3-dihydro-1H-indene-5-carboxylic acid with propylamine. The reaction occurs in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is purified through column chromatography to obtain the final compound, N-propyl-2,3-dihydro-1H-indene-5-carboxamide.
Aplicaciones Científicas De Investigación
N-propyl-2,3-dihydro-1H-indene-5-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. N-propyl-2,3-dihydro-1H-indene-5-carboxamide has also been investigated for its neuroprotective effects in various models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Additionally, N-propyl-2,3-dihydro-1H-indene-5-carboxamide has been shown to modulate the activity of ion channels and receptors, which may contribute to its therapeutic effects.
Propiedades
IUPAC Name |
N-propyl-2,3-dihydro-1H-indene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-2-8-14-13(15)12-7-6-10-4-3-5-11(10)9-12/h6-7,9H,2-5,8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLCAUBKNUDSJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC2=C(CCC2)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-propyl-2,3-dihydro-1H-indene-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Fluorophenyl)methyl-methylamino]acetamide](/img/structure/B7473982.png)
![N-[4-[2-(azetidin-1-yl)-2-oxoethyl]phenyl]acetamide](/img/structure/B7473987.png)
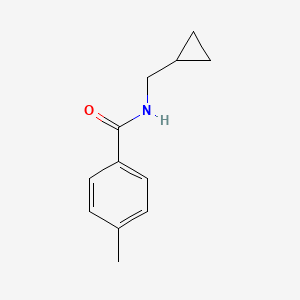
![4-fluoro-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7473998.png)
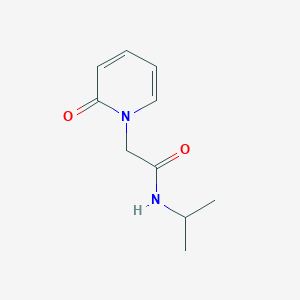
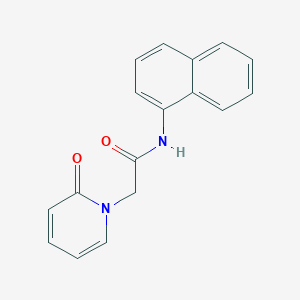
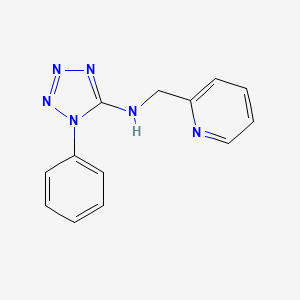
![1-[4-(2,5-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7474031.png)
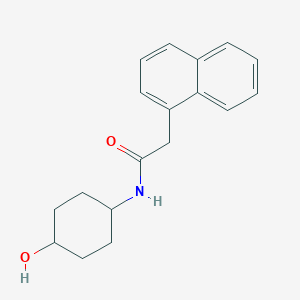
![1,3-benzodioxol-5-yl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B7474041.png)

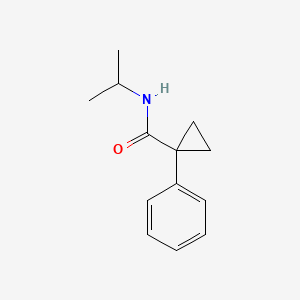
![2-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]-N-methylbenzamide](/img/structure/B7474051.png)
![Cyclopropyl-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7474062.png)